REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])C.[NH2:8][C:9]1[S:10][CH:11]=[C:12]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:13]=1>C(O)=O>[CH:1]([NH:8][C:9]1[S:10][CH:11]=[C:12]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:13]=1)=[O:3]
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Name
|
|
Quantity
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384 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
169.2 mL
|
Type
|
solvent
|
Smiles
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C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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NC=1SC=C(N1)CC(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N=C1SC=C(N1)CC(=O)OCC
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Type
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CUSTOM
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Details
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the mixture was stirred for 1 hour at 55° to 60° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under cooling below 35° C.
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Type
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TEMPERATURE
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Details
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cooling
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Type
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STIRRING
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Details
|
stirring
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Type
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STIRRING
|
Details
|
the mixture was stirred for 1 hour at room temperature
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Duration
|
1 h
|
Type
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CUSTOM
|
Details
|
After the reaction
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Type
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DISTILLATION
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Details
|
the solvents were distilled off
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Type
|
ADDITION
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Details
|
To the residue was added diisopropyl ether (2500 ml.)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by filtration
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Type
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WASH
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Details
|
washed with diisopropyl ether
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Type
|
CUSTOM
|
Details
|
dried
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC=1SC=C(N1)CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |